N''-ACETYL-N-(3-CHLOROPHENYL)-N'-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE
Description
“N’‘-ACETYL-N-(3-CHLOROPHENYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE” is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Properties
IUPAC Name |
N-[(E)-N-(3-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O/c1-9-7-10(2)18-14(17-9)21-15(19-11(3)22)20-13-6-4-5-12(16)8-13/h4-8H,1-3H3,(H2,17,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEIDDDBQZJCSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC(=CC=C2)Cl)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=CC(=CC=C2)Cl)/NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’‘-ACETYL-N-(3-CHLOROPHENYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE” typically involves the following steps:
Formation of the guanidine core: This can be achieved by reacting an amine with a cyanamide derivative under basic conditions.
Acetylation: The guanidine core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Substitution reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring.
Reduction: Reduction reactions can occur at the guanidine core, potentially converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation products: Hydroxylated derivatives.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of “N’‘-ACETYL-N-(3-CHLOROPHENYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N’‘-ACETYL-N-(3-CHLOROPHENYL)-N’-(2-PYRIMIDINYL)GUANIDINE
- N’‘-ACETYL-N-(4-METHOXYPHENYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE
Uniqueness
The unique combination of the 3-chlorophenyl and 4,6-dimethyl-2-pyrimidinyl groups in “N’‘-ACETYL-N-(3-CHLOROPHENYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE” may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness can be explored further through comparative studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
